4-(Trifluoroacetyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)5-1-3-6(4-2-5)8(13)15/h1-4H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUXJNOUINPCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664386 | |
| Record name | 4-(Trifluoroacetyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171555-54-7 | |
| Record name | 4-(Trifluoroacetyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Trifluoroacetyl Benzamide and Its Derivatives
Direct Synthetic Approaches
Direct methods for introducing the trifluoroacetyl group onto a benzamide (B126) scaffold offer a straightforward route to the target compounds.
Side-Chain Oxidation of Benzamide Precursors
One direct approach involves the oxidation of a suitable side-chain on a benzamide precursor. For instance, the oxidation of a trifluoroethoxy group attached to the benzene (B151609) ring can yield the desired trifluoroacetyl moiety. The use of a chromium trioxide/acetic acid (CrO₃/AcOH) system has been reported for the side-chain oxidation of 4-(2,2,2-trifluoroethoxy)benzamide (B8695991) to produce 4-(Trifluoroacetyl)benzamide. This method provides a direct conversion to the target ketone.
Indirect Synthetic Routes Utilizing Trifluoroacetylated Intermediates
Indirect routes often involve the use of pre-functionalized intermediates that already contain the trifluoroacetyl group. These synthons can then be elaborated to form the final benzamide derivatives.
Application of 4-Trifluoroacetyl-1,3-oxazolium-5-olates as Synthons for Heterocycles
Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, also known as 4-TFMK-münchnones, are versatile and highly reactive intermediates for the synthesis of trifluoromethyl-substituted heterocycles. pharm.or.jpclockss.orgclockss.org These compounds are typically prepared through the cyclodehydration of N-acyl-N-alkylglycines with trifluoroacetic anhydride (B1165640) (TFAA). pharm.or.jpclockss.orgscispace.com Unlike many other münchnones, those bearing a 4-trifluoroacetyl group are often stable enough to be isolated and stored. pharm.or.jpscispace.com
These oxazolium-5-olates possess multiple electrophilic centers, making them susceptible to attack by various nucleophiles. pharm.or.jpclockss.org Their reactions with nucleophiles such as amidines, ammonia, and hydroxylamine (B1172632) lead to the formation of a diverse range of trifluoromethyl-substituted heterocycles, including imidazoles and 1,2,4-oxadiazines. pharm.or.jpclockss.orgscispace.com For example, the reaction of 4-trifluoroacetyl-1,3-oxazolium-5-olates with amidines yields 5-trifluoroacetylimidazoles. pharm.or.jp Similarly, reaction with hydroxylamine affords 6-trifluoromethyl-1,2,4-oxadiazin-6-ols in high yields. clockss.org
| Reactant with 4-Trifluoroacetyl-1,3-oxazolium-5-olate | Product | Reference |
|---|---|---|
| Amidines | 5-Trifluoroacetylimidazoles | pharm.or.jp |
| Ammonia | 4-Trifluoromethyl-3,4-dihydroimidazoles | scispace.com |
| Hydroxylamine | 6-Trifluoromethyl-1,2,4-oxadiazin-6-ols | clockss.org |
| o-Phenylenediamine | 1,5-Benzodiazepines | researchgate.net |
| o-Aminothiophenol | 1,5-Benzothiazepines | researchgate.net |
Trifluoroacetylation Reactions of Amides and Amines Using Specific Reagents
The direct trifluoroacetylation of amides and amines is a fundamental strategy for introducing the trifluoroacetyl group. A variety of reagents have been developed for this purpose. A novel method for the trifluoroacetylation of primary and secondary amines involves their direct reaction with trifluoroacetic acid in the presence of triphosgene (B27547) and triethylamine. google.com This approach is notable for its mild reaction conditions, operating at temperatures from 0°C to room temperature. google.com
Multi-Step Synthesis Protocols for Substituted Benzamide Derivatives
The synthesis of complex substituted benzamide derivatives often requires multi-step protocols. nih.govsioc-journal.cnscribd.com These sequences allow for the precise installation of various functional groups on the benzamide scaffold. For example, a multi-step synthesis of 1,2,4-triazole (B32235) benzamide derivatives has been developed, involving steps such as catalytic cross-coupling, amidation of a nitrile, diazotization, and hydrolysis, followed by a final amidation step. sioc-journal.cn Another example involves the synthesis of N-(substituted-phenyl)-2-({4-[methyl(trifluoroacetyl)amino]benzoyl} amino)benzamides, where 4-[methyl(trifluoroacetyl)amino]benzoic acid is a key intermediate. nih.gov Solid-phase peptide synthesis techniques also employ multi-step procedures where linkers are activated for the eventual release of peptide amides. mdpi.comnih.gov
| Starting Material | Key Steps | Final Product Type | Reference |
|---|---|---|---|
| 2,6-Dichlorobenzonitrile and a triazole | Catalytic cross-coupling, amidation, diazotization, hydrolysis, amidation | 1,2,4-Triazole benzamide derivatives | sioc-journal.cn |
| 4-[Methyl(trifluoroacetyl)amino]benzoic acid | Amide coupling | N-(substituted-phenyl)-2-({4-[methyl(trifluoroacetyl)amino]benzoyl} amino)benzamides | nih.gov |
| o-Vinylbenzoic acid | Four-step sequence to benzamide derivative, enolate formation, reaction with diphenyl chlorophosphate, Suzuki-Miyaura coupling, ring-closing metathesis | Isoquinolones | beilstein-journals.org |
| Trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate | Multi-component reaction | 3-Trifluoromethyl-1,2,4-triazoles | frontiersin.org |
Catalytic Synthesis Approaches for Benzamide Derivatives
Catalytic methods offer efficient and sustainable routes to benzamide derivatives. nih.govresearchgate.netrsc.orgresearchgate.net Palladium-based catalysts are widely used for cross-coupling reactions to construct the carbon framework of complex benzamides. beilstein-journals.org For instance, the Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of various substituted benzamides. beilstein-journals.org Furthermore, catalytic systems are employed for the amidation reaction itself. While traditional methods often require stoichiometric activating agents, modern approaches focus on catalytic direct amidation. researchgate.net Various catalysts, including those based on titanium, iron, and manganese, have been developed for the synthesis of benzimidazole (B57391) derivatives, which share synthetic precursors with some benzamides. rsc.org The oxidative amidation of aldehydes and amines, another catalytic approach, provides a direct route to amides. researchgate.net
Manganese(I)-Catalyzed Methoxymethylation of Primary Amides
A highly efficient and selective method for the methoxymethylation of primary amides has been developed utilizing a Manganese(I) catalyst. rsc.org This process is notable for its use of methanol (B129727) as both the methoxymethylating agent and the solvent, proceeding with the liberation of hydrogen gas as the only byproduct. rsc.org This approach represents a significant advancement in green chemistry, as it avoids the use of toxic reagents and complex multi-step procedures. rsc.org
The reaction is understood to proceed via an interrupted borrowing hydrogen (IBH) strategy. rsc.org This mechanism is supported by mechanistic studies and isotopic labeling experiments. rsc.org The broad applicability of this method has been demonstrated through the functionalization of various biologically active compounds, underscoring its potential in pharmaceutical synthesis. rsc.org
Key Research Findings:
Catalyst System: A well-defined Manganese(I) pincer complex is employed as the catalyst. rsc.orgacs.org
Reaction Conditions: The reaction is typically carried out under benign conditions, using methanol as both a reactant and solvent. rsc.org
Substrate Scope: The method demonstrates a broad substrate scope, accommodating a range of primary amides. rsc.org
Byproducts: The only byproduct of this catalytic cycle is environmentally benign hydrogen gas. rsc.org
| Catalyst | Reagent/Solvent | Product Type | Key Feature |
| Mn(I)-PNP pincer complex | Methanol | N-(methoxymethyl)benzamide derivatives | Liberation of H₂ gas, atom economy |
Iron-Catalyzed Para-Selective C-H Silylation of Benzamide Derivatives
An iron-catalyzed method for the para-selective C-H silylation of benzamide derivatives has been reported, offering an efficient route to para-silicon functionalized benzamides. rsc.org This approach is particularly significant as it addresses the less explored area of catalytic para-selective C-H silylation of electron-deficient arenes. rsc.orgdntb.gov.uaglobalauthorid.com The use of an inexpensive and earth-abundant iron catalyst enhances the sustainability of this synthetic route. researchgate.net
The reaction utilizes chlorosilanes as the silylating agent and proceeds with high selectivity for the para position of the benzamide ring. rsc.org This methodology provides a direct and general route for the synthesis of a wide array of organosilicon compounds from readily available starting materials. rsc.org The proposed mechanism involves the in-situ generation of a low-valent iron species that facilitates the C-H activation process. researchgate.net
Key Research Findings:
Catalyst System: The reaction is enabled by an iron(II) chloride (FeCl₂) precatalyst. dntb.gov.ua
Selectivity: A high degree of para-selectivity is observed for the silylation of the benzamide core. rsc.org
Substrate Scope: The method is applicable to a range of benzamide derivatives and chlorosilanes. rsc.org
Synthetic Utility: It provides a straightforward pathway to valuable para-silylated benzamide building blocks. rsc.org
| Catalyst | Silylating Agent | Key Feature |
| FeCl₂ | Chlorosilanes | High para-selectivity, use of earth-abundant metal |
Copper-Catalyzed Cycloaddition Reactions of Benzamide Derivatives
Copper catalysis has been effectively employed in cycloaddition reactions involving benzamide derivatives, leading to the formation of diverse heterocyclic structures. One notable example is the copper-catalyzed formal [4+1] cycloaddition of benzamides with isonitriles. acs.org This reaction, which proceeds via an 8-aminoquinoline-directed C-H cleavage, yields 3-iminoisoindolinones in good yields. acs.orgresearchgate.net A key aspect of this transformation is the use of a simple copper salt, CuBr·SMe₂, as the catalyst. acs.org
Another significant application of copper catalysis is the one-pot, multicomponent synthesis of 2-(1,2,3-triazolyl)benzamide derivatives. researchgate.net This reaction involves the copper(I)-catalyzed reaction of 2-iodobenzamides, sodium azide, and terminal alkynes. researchgate.net The process combines a C(aryl)-N bond formation with an azide-alkyne cycloaddition (CuAAC) under mild conditions. researchgate.net The use of CuBr as the catalyst and L-proline as a ligand in a DMSO/H₂O solvent system has been identified as optimal. researchgate.net
Key Research Findings:
[4+1] Cycloaddition:
Catalyst: CuBr·SMe₂ acs.org
Reactants: Benzamides (with directing group), isonitriles acs.org
Product: 3-iminoisoindolinones acs.org
Multicomponent Reaction:
Catalyst System: CuBr with L-proline as a ligand researchgate.net
Reactants: 2-iodobenzamides, sodium azide, terminal alkynes researchgate.net
Product: 2-(1,2,3-triazolyl)benzamide derivatives researchgate.net
| Reaction Type | Catalyst System | Reactants | Product |
| Formal [4+1] Cycloaddition | CuBr·SMe₂ | Benzamides, Isonitriles | 3-iminoisoindolinones |
| Multicomponent Reaction | CuBr, L-proline | 2-Iodobenzamides, NaN₃, Terminal Alkynes | 2-(1,2,3-Triazolyl)benzamides |
Palladium-Catalyzed Amination Reactions involving Benzamide Frameworks
Palladium-catalyzed amination reactions represent a cornerstone of modern synthetic chemistry for the formation of C-N bonds. In the context of benzamide frameworks, these reactions have been utilized to construct complex nitrogen-containing molecules. For instance, palladium catalysis has been employed for the selective amination of benzamide derivatives to synthesize N-C dual aryl twisted isomers. mdpi.com This methodology allows for the construction of various benzimidazole compounds with excellent enantioselectivity. mdpi.com
Furthermore, palladium catalysts have been developed for the amination of aryl halides with aqueous ammonia, which can be applied to substrates containing a benzamide moiety. nih.gov A notable development is the use of a dialkyl biheteroaryl phosphine (B1218219) ligand (KPhos) that suppresses the formation of common side products like aryl alcohols and diarylamines. nih.gov This allows for the synthesis of primary arylamines from the corresponding aryl halides with high selectivity. nih.gov The N-alkylation of benzamides with alcohols has also been achieved using palladium(II) pincer complexes through a borrowing hydrogen pathway. chemrxiv.org
Key Research Findings:
Catalyst Systems: Palladium acetate (B1210297) (Pd(OAc)₂) and palladium pincer complexes are commonly used. mdpi.comchemrxiv.orgbeilstein-journals.org
Ligands: Chiral ligands like MOP and dialkyl biheteroaryl phosphines (e.g., KPhos) are crucial for controlling selectivity and efficiency. mdpi.comnih.gov
Reaction Types: These include enantioselective amination for atropisomer synthesis and selective monoarylation using aqueous ammonia. mdpi.comnih.gov
Mechanism: The borrowing hydrogen mechanism is operative in the N-alkylation of benzamides with alcohols. chemrxiv.org
| Catalyst System | Reactants | Product Type | Key Feature |
| Pd(OAc)₂ / Chiral Ligand | Benzamide derivatives | N-C Axially Chiral Benzimidazoles | High enantioselectivity |
| Pd-precatalyst / KPhos | Aryl halide with benzamide moiety, aq. NH₃ | Primary arylamines | High selectivity for monoarylation |
| Palladium(II) pincer complex | Benzamides, Alcohols | N-alkylated benzamides | Borrowing hydrogen pathway |
Role of Trifluoroacetic Acid as a Solvent or Reagent in Synthetic Transformations
Trifluoroacetic acid (TFA) is a versatile and widely used reagent in organic synthesis due to its strong acidity, volatility, and solubility in many organic solvents. rdworldonline.comresearchgate.net It serves multiple roles, including as a solvent, a catalyst, and a reagent for various chemical transformations. rdworldonline.comresearchgate.nettestbook.com
As a catalyst, TFA is effective for a multitude of acid-catalyzed reactions such as rearrangements, condensations, and functional group deprotections. rdworldonline.comresearchgate.netresearchgate.net For example, it has been successfully used to catalyze the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles at room temperature in aqueous media. researchgate.net Its ability to protonate substrates and activate them for subsequent reactions makes it a powerful tool. testbook.com
In its role as a reagent, TFA is frequently employed for the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from nitrogen atoms and t-butyl ethers from oxygen atoms. rdworldonline.com Its high acidity and the stability of the resulting trifluoroacetate (B77799) anion facilitate these deprotection reactions under mild conditions. rdworldonline.com The volatility of TFA also simplifies its removal from the reaction mixture upon completion. rdworldonline.comresearchgate.net
Key Roles of Trifluoroacetic Acid:
Catalyst: Promotes acid-catalyzed reactions like condensations and rearrangements. rdworldonline.comresearchgate.net
Reagent: Widely used for the cleavage of protecting groups (e.g., Boc, t-butyl ether). rdworldonline.com
Solvent: Its polarity and ability to form hydrogen bonds make it a good solvent for a variety of compounds. testbook.comsolubilityofthings.com
| Role | Application Example | Key Property |
| Catalyst | Synthesis of benzimidazoles | Strong acidity |
| Reagent | Deprotection of N-Boc and O-tBu groups | High acidity, volatility |
| Solvent | Dissolving polar and non-polar compounds | Polarity, hydrogen bonding ability |
Chemical Reactivity and Transformation Mechanisms of 4 Trifluoroacetyl Benzamide
Influence of the Trifluoroacetyl Group on Reactivity Profiles
The trifluoroacetyl group (–COCF₃) is a dominant feature of 4-(Trifluoroacetyl)benzamide, profoundly influencing its chemical properties. The three fluorine atoms exert a strong negative inductive effect (-I), making the attached carbonyl carbon highly electrophilic. This heightened electrophilicity makes the trifluoroacetyl ketone more susceptible to attack by nucleophiles compared to non-fluorinated ketones. wiley-vch.declockss.org
This electron-withdrawing characteristic extends to the entire molecule. When attached to a nitrogen atom, as in a trifluoroacetamide, the trifluoroacetyl group significantly increases the acidity of the N-H proton. thieme-connect.de This enhanced acidity can be exploited in synthesis, for example, by allowing deprotonation with a mild base to facilitate further reactions. thieme-connect.de In the context of this compound, the electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for certain nucleophilic reactions. Trifluoromethyl ketones are recognized as valuable compounds in the design of enzyme inhibitors, partly due to their ability to mimic the tetrahedral transition states in processes like peptide bond hydrolysis. pharm.or.jp
Nucleophilic Addition and Substitution Reactions
The highly electrophilic carbonyl carbon of the trifluoroacetyl group is a prime target for nucleophiles. libretexts.orglibretexts.org This leads to a variety of nucleophilic addition and, in some cases, substitution reactions.
Nucleophilic Addition: Aldehydes and ketones readily undergo nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org In this compound, the trifluoroacetyl carbonyl is significantly more reactive than the amide carbonyl. Nucleophiles preferentially add to this ketone, forming a tetrahedral alkoxide intermediate. libretexts.org For instance, trifluoroacetyl-containing mesoionic compounds show high reactivity towards nucleophiles like water and alcohols, resulting in ring-opening reactions initiated by an attack on a ring carbon, but the principle of nucleophilic attack on a highly electron-poor center is the same. pharm.or.jp
Nucleophilic Substitution: While typical nucleophilic substitution reactions involve a leaving group, reactions at the trifluoroacetyl group can lead to cleavage of the C(O)-CF₃ bond. researchgate.net The N-trifluoroacetyl group in amides can be cleaved under basic hydrolysis conditions, such as with dilute sodium hydroxide (B78521) or ammonia, because the amide carbonyl becomes more susceptible to nucleophilic attack than a standard peptide bond. wiley-vch.de This selective cleavage is a key deprotection strategy in peptide and amino acid synthesis. wiley-vch.de
The reaction of trifluoroacetyl amides with Grignard reagents can result in the substitution of the CF₃ group with an alkyl or aryl group, proceeding through a proposed isocyanate or a dual anionic intermediate. researchgate.net This demonstrates a C-C bond cleavage and formation driven by a nucleophilic attack on the carbonyl carbon. researchgate.net
Ring Transformation Reactions Involving Trifluoroacetyl-Containing Intermediates
Trifluoroacetyl groups are instrumental in the synthesis of various trifluoromethyl-substituted heterocycles through ring transformation reactions. A key class of intermediates for these transformations are mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, also known as 4-TFMK-münchnones. pharm.or.jpclockss.org These compounds are readily prepared by the cyclodehydration of N-acyl-N-alkylglycines with trifluoroacetic anhydride (B1165640) (TFAA). clockss.orgpharm.or.jp
Unlike many other mesoionic 1,3-oxazolium-5-olates that are too unstable to be isolated, those bearing a 4-trifluoroacetyl group are often stable solids. pharm.or.jp They serve as versatile synthons due to their reactivity with various nucleophiles, which can lead to novel heterocyclic structures. clockss.orgclockss.org
For example, the reaction of 4-trifluoroacetyl-1,3-oxazolium-5-olates with amidines results in the formation of 5-trifluoroacetylimidazoles. pharm.or.jp The reaction proceeds via an initial nucleophilic attack of the amidine on the C-2 position of the oxazolium ring, followed by cyclization and rearrangement. pharm.or.jp
Similarly, reaction with hydroxylamine (B1172632) leads to 6-trifluoromethyl-1,2,4-oxadiazines in high yields. clockss.org This transformation involves a tandem nucleophilic addition of hydroxylamine to both the C-2 position of the mesoionic ring and the trifluoromethyl ketone. clockss.org
| Reactant (Nucleophile) | Resulting Heterocycle | Reaction Conditions | Reference |
|---|---|---|---|
| Amidines | 5-Trifluoroacetylimidazoles | CH₂Cl₂, followed by addition of amidine | pharm.or.jp |
| Hydroxylamine | 6-Trifluoromethyl-1,2,4-oxadiazines | DMF, Sodium Acetate (B1210297), 80°C | clockss.org |
Reductive Cleavage Reactions of Trifluoroacetyl Derivatives
The trifluoroacetyl group can be cleaved under reductive conditions. A notable method involves the use of samarium(II) iodide (SmI₂). Trifluoroacetyl derivatives of hydrazines undergo clean and efficient reductive cleavage of the N-N bond when treated with SmI₂ in the presence of methanol (B129727). researchgate.net This process yields trifluoroacetamides and is valuable because it provides access to chiral amines with a readily removable TFA protecting group. researchgate.net
While direct reductive cleavage of the C(O)-CF₃ bond in this compound is less commonly documented, the reduction of the ketone is a feasible transformation. The reduction of the amide moiety itself to an amine, for instance using LiAlH₄, is a standard reaction for benzamides. However, the presence of the trifluoroacetyl ketone would likely lead to its concurrent reduction. Selective reduction often requires careful choice of reagents and conditions. For example, sodium borohydride (B1222165) is used for the reductive cleavage of certain protecting groups without affecting others. thieme-connect.de
Oxidative Transformations of the Benzamide (B126) Core
The benzamide core can undergo various oxidative transformations, often involving C-H activation catalyzed by transition metals like rhodium or palladium. sci-hub.boxsnnu.edu.cn These reactions can form new C-C or C-heteroatom bonds, leading to more complex molecular architectures.
For example, oxidative C-H/C-H cross-coupling reactions between N-acylanilines and benzamides have been achieved using rhodium catalysis. sci-hub.box The presence of trifluoroacetic acid (TFA) as an additive can enhance the electrophilicity of the rhodium center, improving reaction efficiency. sci-hub.box While this compound itself was not the specific substrate, benzamides with various electron-withdrawing groups (such as halogens and acetyl groups) are well-tolerated in such coupling reactions. sci-hub.box
Palladium-catalyzed reactions involving C-H bond activation of benzamides followed by annulation with alkynes can furnish N-alkoxy isoquinolinones. snnu.edu.cn Furthermore, photocatalysis offers modern pathways for the modification of benzamides. rsc.org Intramolecular cyclization of N-alkyl-N-methacryloyl benzamides can be initiated by generating a carbon-centered radical alpha to the nitrogen atom, leading to isoindolinones. rsc.org The efficiency of these reactions can tolerate electron-withdrawing groups like CF₃ on the aromatic ring. rsc.org
Computational Chemistry and Theoretical Investigations of 4 Trifluoroacetyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 4-(Trifluoroacetyl)benzamide. tjnpr.orgresearchgate.net DFT calculations allow for the prediction of various molecular properties, offering insights that are often complementary to experimental data.
Prediction of Regioselectivity in Reactions
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving this compound. By analyzing the electron distribution and the energies of possible transition states, researchers can determine the most likely site of reaction. For instance, in reactions such as electrophilic or nucleophilic attack, the calculated properties can indicate which atom in the molecule is most susceptible. DFT has been successfully used to predict regioselectivity in various reactions, including cycloadditions and C-H activation processes. unimi.itnih.govresearchgate.net The accuracy of these predictions is dependent on the chosen functional and basis set, with range-separated and meta-GGA hybrid functionals often providing reliable results. unimi.it
Analysis of Charge Distribution and Frontier Molecular Orbitals
The analysis of charge distribution and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the reactivity of this compound. wikipedia.org The charge distribution, often visualized using molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule, which correspond to sites for nucleophilic and electrophilic attack, respectively. dergipark.org.tr
The HOMO and LUMO energies and their spatial distribution are critical in predicting how the molecule will interact with other species. csic.es The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr For benzamide (B126) derivatives, these calculations provide insights into their biological activities and potential as drug candidates. researchgate.net
| Parameter | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | -6.3324 eV | Indicates electron-donating capability. dergipark.org.tr |
| LUMO Energy | -1.9424 eV | Indicates electron-accepting capability. dergipark.org.tr |
| HOMO-LUMO Gap | 4.39 eV | Relates to chemical reactivity and stability. dergipark.org.tr |
| Molecular Electrostatic Potential | Negative potential around electronegative atoms (O, N, F) | Predicts sites for electrophilic attack. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of this compound derivatives, docking studies are crucial for understanding how these molecules might interact with biological targets, such as proteins or enzymes. rsc.orgnih.govmdpi.com
These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.com For example, docking studies have been used to investigate the binding of benzamide derivatives to various cancer-related proteins, providing insights into their potential as anticancer agents. tjnpr.orgnih.gov The results of these simulations are often visualized to show the precise binding mode of the ligand within the active site of the target protein.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| FGFR1 | Indazole-based benzamide derivative | -8.523 | Hydrogen bonds with Glu562 and Ala564. tandfonline.com |
| HERA protein | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | -6.18 | Hydrogen bonding. dergipark.org.tr |
| Smoothened (Smo) | Novel benzamide derivative (5q) | Not specified | Hydrogen bonds with Tyr394 and Glu518. mdpi.com |
Structure-Activity Relationship (SAR) Modeling and Analysis
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com For derivatives of this compound, SAR analysis is essential for optimizing their therapeutic potential. srce.hrnih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for activity. srce.hr
Computational SAR models, often developed using techniques like Quantitative Structure-Activity Relationship (QSAR), can further elucidate these relationships by correlating physicochemical properties with biological activity. These models can then be used to predict the activity of novel compounds, guiding the design of more potent and selective drug candidates. For example, SAR studies on benzamide-based inhibitors have provided valuable insights for the development of treatments for various diseases. srce.hrresearchgate.net
Conformational Analysis of Benzamide Derivatives
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of benzamide derivatives, including this compound, is therefore critical for understanding their function. acs.orgethz.ch Computational methods, such as potential energy scans and molecular dynamics simulations, are used to explore the different possible conformations of these molecules and to identify the most stable (lowest energy) ones. researchgate.netresearchgate.netmdpi.com
These studies can reveal, for example, the preferred orientation of the benzamide group relative to the rest of the molecule and the rotational barriers around key single bonds. researchgate.net This information is vital for understanding how the molecule will fit into the binding site of a target protein and for designing molecules with improved binding properties.
Applications in Organic Synthesis and Materials Science
Utilization as Building Blocks for Complex Organic Molecules
4-(Trifluoroacetyl)benzamide and its derivatives are important synthons for constructing complex organic molecules. The trifluoroacetyl group imparts unique reactivity, making these compounds valuable starting materials or intermediates in multi-step syntheses.
One notable application is in the synthesis of trifluoroacetyl-substituted heterocycles. For instance, 4-trifluoroacetyl-1,3-oxazolium-5-olates, which can be prepared from N-acyl-N-alkylglycines and trifluoroacetic anhydride (B1165640), are effective synthons for creating trifluoromethyl-substituted heterocycles like imidazoles and pyridines. pharm.or.jp These oxazolium-5-olates are stable enough to be isolated and stored, a significant advantage over their generally unstable non-fluorinated counterparts. pharm.or.jp The presence of the trifluoroacetyl group makes these mesoionic oxazoles highly reactive towards nucleophiles, enabling a variety of chemical transformations. clockss.org
Derivatives of this compound also serve as precursors in the synthesis of biologically relevant molecules. For example, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide, known as Levin's reagent, is a unique reagent that facilitates the skeletal editing of molecules by enabling the direct deletion of nitrogen in secondary amines to form a C-C bond. enamine.net This transformation shows broad functional group tolerance. enamine.net
The benzamide (B126) moiety itself is a common structural motif in many biologically active compounds and can be modified to create diverse molecular architectures. For instance, 4-Amino-N-(4-trifluoromethylphenyl)benzamide is a known chemical compound with documented biological test results. nih.gov
Role as Protecting and Activating Groups for Functionalities
The trifluoroacetyl (Tfac) group, a key feature of this compound, is utilized as a protecting group for amines in organic synthesis, particularly in peptide synthesis. google.comgoogle.com Protecting groups are essential to prevent unwanted side reactions of the amino group during synthetic transformations. The Tfac group offers an alternative to more common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). google.comgoogle.com
Key features of the trifluoroacetyl group as a protecting group include:
Stability: It is stable under various reaction conditions.
Cleavage: The Tfac group can be removed under specific and mild conditions, often using sodium borohydride (B1222165) in a mixed solvent system of ethanol (B145695) and tetrahydrofuran. google.comgoogle.com This orthogonality allows for selective deprotection without affecting other protecting groups. google.com
The trifluoroacetyl group can also act as an activating group. Its strong electron-withdrawing nature increases the acidity of adjacent protons, such as the amide proton, making them more susceptible to deprotonation and subsequent reactions. This enhanced reactivity is a valuable tool in various synthetic strategies.
Furthermore, the benzamide group itself can be part of a "safety-catch" linker strategy in solid-phase synthesis. semanticscholar.orgmdpi.comnih.gov In this approach, the benzamide is stable throughout the synthesis but can be activated at the final stage to release the synthesized molecule from the solid support. semanticscholar.orgmdpi.comnih.gov
Synthesis of Diverse Heterocyclic Derivatives
This compound and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive trifluoroacetyl ketone and the benzamide functionality allows for various cyclization and condensation reactions.
A significant application is the synthesis of trifluoromethyl-containing heterocycles. For example, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates react with hydroxylamine (B1172632) to produce 6-trifluoromethyl-1,2,4-oxadiazin-6-ols in high yields through a tandem addition reaction. clockss.org These oxazolium-5-olates also react with formamidine (B1211174) to yield 5-trifluoroacetylimidazoles. pharm.or.jp The synthesis of such fluorinated heterocycles is of great interest to medicinal and agricultural chemists. pharm.or.jp
The general reactivity of benzamide derivatives allows for their use in the synthesis of various other heterocyclic systems. For example, the condensation of benzamide with glyoxal (B1671930) can lead to the formation of N-(2-phenyl-1,3-oxazol-5-yl)benzamide. mdpi.com Additionally, 4-chloro-3-(trifluoroacetyl)coumarin, a related trifluoroacetylated compound, serves as a building block for the synthesis of 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones. researchgate.net
The synthesis of various heterocyclic compounds from benzamide derivatives is often achieved through multi-component reactions or cyclization reactions with appropriate reagents. researchgate.netbeilstein-journals.org These methods provide efficient routes to complex heterocyclic structures that are often found in biologically active molecules. preprints.org
Table 1: Examples of Heterocyclic Derivatives from Trifluoroacetylated Precursors
| Precursor | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates | Hydroxylamine | 6-Trifluoromethyl-1,2,4-oxadiazin-6-ols | clockss.org |
| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates | Formamidine | 5-Trifluoroacetylimidazoles | pharm.or.jp |
| 4-Chloro-3-(trifluoroacetyl)coumarin | Anilines | 7-(Trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones | researchgate.net |
| Benzamide | Glyoxal | N-(2-phenyl-1,3-oxazol-5-yl)benzamide | mdpi.com |
Advanced Functionalization Reactions (e.g., C-H Silylation)
Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, and benzamide derivatives, including those related to this compound, have been utilized in these reactions. C-H functionalization offers a more atom-economical and efficient way to introduce new functional groups into a molecule.
One such reaction is C-H silylation. Iron-catalyzed para-selective C-H silylation of benzamide derivatives with chlorosilanes has been reported as an efficient method for synthesizing para-silicon functionalized benzamides. rsc.org This site-selective silylation provides a direct route to organosilicon compounds from readily available starting materials. rsc.org
Furthermore, site-selective silylation of aliphatic C(sp³)–H bonds at the α-position of benzamides has been achieved through a clockss.orgCurrent time information in Bangalore, IN.-hydrogen transfer mechanism. nih.gov This reaction provides a pathway to biologically interesting α-sila benzamides. nih.gov The incorporated silyl (B83357) groups can then be further functionalized, demonstrating the synthetic utility of this method. nih.gov
The development of enantioselective C-H silylation reactions is also an active area of research, with the potential to produce chiral organosilicon compounds that can be converted into a wide range of functionalized molecules. snnu.edu.cn
While direct C-H silylation of this compound itself is not explicitly detailed in the provided search results, the reactivity of the benzamide moiety in such transformations suggests its potential as a substrate in these advanced functionalization reactions.
Potential in Polymer and Advanced Material Synthesis
The unique properties of this compound and its derivatives suggest their potential for use in the synthesis of polymers and advanced materials. The presence of the trifluoroacetyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the resulting materials.
Derivatives of benzamide are used in the synthesis of various polymers. For instance, N-(4-bromobenzyl)-2,2,2-trifluoroacetamide, a related compound, can participate in polymerization reactions to form polymers with specific properties suitable for coatings and other applications.
The trifluoroacetyl group is also found in polymers synthesized for biomedical applications. For example, polypeptides containing ε-trifluoroacetyl-l-lysine have been used to create micelles for cancer treatment. mdpi.com The trifluoroacetyl group serves as a protecting group for the lysine (B10760008) amine during polymerization and is later removed. mdpi.com
While direct polymerization of this compound is not extensively documented in the provided results, its structural features make it a candidate for incorporation into polymer backbones or as a functional side group to tailor the properties of advanced materials. The benzamide unit is a component of various high-performance polymers, and the addition of a trifluoroacetyl group could lead to materials with enhanced properties.
Research on Biological and Pharmacological Relevance
General Biological Activities of Benzamide (B126) Derivatives
Benzamide derivatives constitute a broad class of chemical compounds recognized for a wide array of biological activities. Research has demonstrated their potential in various applications, ranging from agriculture to medicine. In the field of agrochemicals, novel benzamide derivatives containing a diphenyl ether moiety have been synthesized and shown to exhibit moderate to good antifungal activities against several plant pathogenic fungi. jst.go.jp Similarly, other benzamide structures substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have displayed significant fungicidal and insecticidal properties. nih.gov
Beyond agricultural uses, benzamide derivatives have been investigated for numerous pharmacological applications. They have been explored as enzyme inhibitors, antihistaminic agents, and for their anticholinergic, antimicrobial, and antifungal properties. researchgate.net Certain derivatives have also been identified as potential anti-inflammatory agents and have shown promise in cancer research. nih.govacs.org The versatility of the benzamide scaffold allows for structural modifications that can lead to compounds with highly specific biological functions, making it a valuable core structure in drug discovery. nih.govacs.org
Histone Deacetylase (HDAC) Inhibition Studies
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. mdpi.comnih.gov Their overexpression is linked to the progression of various cancers, making them a significant target for therapeutic intervention. mdpi.comnih.gov HDAC inhibitors work by blocking these enzymes, which restores normal cellular acetylation and can reverse cancer progression. mdpi.com The typical pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. mdpi.com
The activity of most HDAC inhibitors relies on their ability to chelate a zinc ion (Zn²⁺) in the enzyme's catalytic site. nih.gov For years, hydroxamic acids have been the most common ZBG due to their potent inhibitory activity. mdpi.com However, their use is associated with significant toxicities, including fatigue, gastrointestinal issues, and cardiotoxicity, which has driven the search for alternative ZBGs with improved safety profiles. mdpi.com
The N-trifluoroacetamide group has emerged as a promising alternative ZBG. mdpi.comnih.gov This moiety can effectively bind to the zinc ion within the HDAC active site. mdpi.com The development of non-hydroxamic inhibitors using N-trifluoroacetamide aims to enhance the physicochemical and toxicological profiles of these drugs, offering a potentially safer therapeutic window. mdpi.comnih.gov Benzamides, in general, are noted for providing enhanced selectivity for specific HDAC isoforms. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of HDAC inhibitors. Research has shown that the choice of ZBG significantly influences the inhibitory activity. In comparative studies, compounds featuring an N-trifluoroacetyl group demonstrated higher inhibitory activity against HDACs than their N-acetyl counterparts. mdpi.com
For instance, a study evaluating a series of novel SAHA (suberoylanilide hydroxamic acid) analogs found that a compound containing an N-trifluoroacetyl group (compound 6b ) exhibited potent cytotoxic activity against breast cancer cell lines. mdpi.comresearcher.life This highlights the favorable impact of the N-trifluoroacetyl modification.
| Cell Line | Description | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 45.7 |
| MDA-MB-231 | Breast Cancer | 76.7 |
| MCF-10A | Non-tumorigenic | 154.6 |
Data sourced from: mdpi.comresearcher.life
The data indicates that compound 6b is significantly more potent against cancerous cell lines compared to the non-tumorigenic cell line, suggesting a favorable safety margin. mdpi.comresearcher.life
A significant challenge in the development of HDAC inhibitors has been metabolic instability. Trifluoromethylketones (TFMKs), an early alternative to hydroxamates, were found to be rapidly metabolized in vivo to their corresponding inactive trifluoromethyl alcohols, which limited their therapeutic potential. nih.gov
The incorporation of an electron-withdrawing amide group adjacent to the trifluoromethyl carbonyl, as seen in the N-trifluoroacetamide structure, was a key innovation to address this issue. nih.gov This modification enhances the electrophilicity of the ketone group, favoring its hydrated form and thereby preventing its metabolic reduction. nih.gov This structural change not only improves metabolic stability but also reduces the potential for the trifluoromethyl ketone group to act as a covalent warhead, thus minimizing off-target effects. nih.gov Studies on related structures like 5-(trifluoroacetyl)thiophene-2-carboxamides have also focused on identifying more metabolically stable class II HDAC inhibitors. irbm.com This strategic design has led to a new class of HDAC inhibitors with a more stable metal-binding group, paving the way for the development of more selective and effective anticancer agents. nih.gov
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com Its inhibition is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. mdpi.comtandfonline.com Benzamide derivatives have been a subject of interest in this area. tandfonline.com
A series of benzamide and picolinamide (B142947) derivatives have been synthesized and evaluated for their ability to inhibit AChE and the related enzyme butyrylcholinesterase (BChE). tandfonline.com Structure-activity relationship studies revealed that the position of substituents on the benzamide structure significantly influenced the inhibitory activity and selectivity against AChE and BChE. tandfonline.com While many benzamide derivatives have been investigated for various biological activities, specific research into their potential as AChE inhibitors is an active area of exploration. tandfonline.comresearchgate.netnanobioletters.com
Investigation of Antioxidant Properties
Reactive oxygen species, when overproduced, can cause damage to vital cellular structures. antiox.org Compounds with antioxidant properties can mitigate this damage. Benzamide and benzoic acid derivatives have been investigated for their potential as antioxidants. acs.organtiox.org
Research has shown that the antioxidant activity of these compounds is highly dependent on their chemical structure, particularly the position of hydroxyl (–OH) groups on the aromatic ring. antiox.org Derivatives with hydroxyl groups in the ortho and para positions relative to the carboxylate group tend to show the best antioxidant properties against superoxide (B77818) radicals. antiox.org In contrast, blocking the hydroxyl group leads to a significant reduction in antioxidant activity. antiox.org
A study on novel amino-substituted benzamide derivatives measured their antioxidant capacity using the DPPH radical scavenging assay. acs.org The results, expressed as IC₅₀ values, demonstrated that several of the synthesized compounds exhibited excellent quenching ability, with some being significantly more active than the standard antioxidant Butylated hydroxytoluene (BHT). acs.org
| Compound | IC₅₀ (µM) |
|---|---|
| 21 | 14 ± 1.2 |
| 22 | 17 ± 0.9 |
| 23 | 15 ± 2.1 |
| BHT (Standard) | 25 ± 4.2 |
Data sourced from: acs.org
These findings underscore the potential of the benzamide scaffold in developing effective antioxidant agents, with activity being finely tunable through specific chemical substitutions. acs.orgnih.gov
Anti-Proliferative and Antitumor Activity in In Vitro Models
The benzamide scaffold is a crucial component in the design of various therapeutic agents, including those with antitumor properties. Modifications to this core structure, such as the introduction of a trifluoroacetyl group, have been explored to enhance biological activity. Specifically, the N-trifluoroacetyl group can serve as a bioisosteric replacement for the zinc-binding group (ZBG) in molecules designed as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. researchgate.net
In one study, a series of N-(2-aminophenyl)benzamide derivatives were synthesized to investigate their potential as HDAC inhibitors and their corresponding anticancer effects. Among these, a compound featuring an N-trifluoroacetyl group (identified as compound 6b) was evaluated for its cytotoxic activity against two breast cancer cell lines, MDA-MB-231 and MCF-7, as well as a non-tumorigenic breast epithelial cell line, MCF-10A. researchgate.net
The results indicated that this N-trifluoroacetyl benzamide derivative demonstrated notable antiproliferative effects. It exhibited an IC50 value of 76.7 µM in the MDA-MB-231 cell line and a more potent IC50 of 45.7 µM in the MCF-7 cell line after 72 hours of treatment. researchgate.net Importantly, the compound showed lower cytotoxicity against the non-cancerous cell line, with an IC50 of 154.6 µM, suggesting a degree of selectivity for cancer cells. researchgate.net This favorable cytotoxic profile and higher safety margin compared to some other ZBG-containing molecules underscore the potential of the N-trifluoroacetyl moiety in developing novel antitumor agents. researchgate.net
While many benzamide derivatives have shown broad-spectrum antiproliferative activities against various cancer types, the specific focus on N-trifluoroacetyl derivatives highlights a targeted approach in drug design. davidpublisher.comresearchgate.netnih.gov For instance, other research has explored benzamide-bearing HDAC inhibitors for melanoma, although in some cases, this led to attenuated antiproliferative activity in melanin-producing cells, pointing to the complexity of targeted drug delivery. nih.gov
Table 1: In Vitro Antiproliferative Activity of an N-Trifluoroacetyl Benzamide Derivative (Compound 6b)
| Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 76.7 | researchgate.net |
| MCF-7 | Breast Cancer | 45.7 | researchgate.net |
| MCF-10A | Non-Tumorigenic Breast Epithelial | 154.6 | researchgate.net |
In Vivo Biological Evaluation in Animal Models (e.g., Anti-Fatigue Effects)
The therapeutic potential of benzamide derivatives has been assessed in vivo for various effects, including anti-fatigue properties. researchgate.net Animal models, such as the weight-loaded forced swimming test in mice, are standardly used to evaluate the endurance capacity and anti-fatigue effects of chemical compounds. researchgate.netnih.gov In these tests, an increase in the swimming time to exhaustion is a key indicator of an anti-fatigue effect. researchgate.net
Research into certain benzamide derivatives has shown that they can significantly enhance the forced swimming capacity of mice. researchgate.net For example, in one study, the swimming times for mice treated with specific benzamide compounds (b3, d3, and e3) were notably longer than those in both the saline control group and a group treated with caffeine, a known stimulant. researchgate.net
The anti-fatigue activity of such compounds is often associated with their impact on key biochemical parameters related to physical exertion. Typically, studies measure levels of blood lactate (B86563) and blood urea (B33335) nitrogen (BUN), which are metabolic byproducts that accumulate during intense exercise and contribute to fatigue. nih.gov Effective anti-fatigue agents often work by reducing the accumulation of these substances. nih.gov Additionally, the evaluation of energy storage, such as liver and muscle glycogen (B147801) levels, is critical, as depletion of these reserves is a primary cause of fatigue. nih.gov Compounds that help maintain stable blood glucose levels and preserve glycogen stores are considered to have beneficial anti-fatigue properties. nih.gov
While these studies establish that the benzamide chemical class has been evaluated for anti-fatigue effects in vivo, specific data on 4-(Trifluoroacetyl)benzamide in these animal models is not extensively detailed in the available literature. Future studies would be needed to determine its specific efficacy and mechanism of action in this context.
Applications in Molecular Imaging (e.g., PET Imaging Probes)
Benzamide derivatives have emerged as highly valuable scaffolds for the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). nih.govnih.gov Their structural properties allow for labeling with PET-suitable radioisotopes like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga), creating probes that can visualize and quantify specific biological targets in vivo. nih.govnih.govresearchgate.net
A significant application of radiolabeled benzamides is in the imaging of malignant melanoma. nih.govnih.gov Many benzamide structures exhibit a high affinity and specificity for melanin, a pigment that is abundant in most melanoma tumors. nih.govresearchgate.netsnmjournals.org This has led to the development of probes such as ¹⁸F-labeled N-[2-(diethylamino)ethyl]-4-fluoro-Benzamide (¹⁸F-FBZA), which has been shown to specifically target and accumulate in melanotic melanoma lesions. nih.gov In vivo PET imaging studies in mouse models demonstrated that ¹⁸F-FBZA could clearly identify both primary tumors and pulmonary metastases, showcasing its potential for the sensitive detection of the disease. nih.gov Similarly, ⁶⁸Ga-labeled fluorinated benzamide derivatives have been synthesized and successfully used to visualize melanoma xenografts in mice, confirming the utility of this class of compounds as diagnostic probes for melanoma. nih.govresearchgate.net
Beyond oncology, benzamide-based radiotracers are also being developed for neurological applications. Researchers have designed ¹⁸F-labeled benzamide inhibitors to visualize enzymes like histone deacetylases (HDACs) in the brain. mdpi.com For instance, the radiotracer [¹⁸F]BA3 was developed for its high inhibitory potency and specificity for HDAC1 and HDAC2, with the goal of imaging these enzymes in brain tumors via PET. mdpi.com Although further optimization may be required for clinical translation, these efforts highlight the versatility of the benzamide scaffold in creating targeted probes for diverse biological processes. mdpi.com
Potential as Herbicidal Agents
In the field of agricultural science, benzamide derivatives have been investigated for their potential use as herbicides. researchgate.netepo.org The introduction of specific substituents onto the benzamide structure can impart potent phytotoxic activity.
Research has demonstrated that N-trifluoroacetyl substituted benzamide compounds can act as effective herbicidal agents. researchgate.net In a study evaluating a series of synthesized compounds, derivatives containing the N-trifluoroacetyl group exhibited marked inhibition against both the roots and stems of certain weed species. researchgate.net Specifically, these compounds showed significant activity against Amaranthus retroflexus (red-root pigweed), with inhibitory rates exceeding 75% at a concentration of 100 mg/L in post-emergence treatments. researchgate.net This level of activity was found to be more potent than that of the commercial herbicide acetochlor (B104951) under the same conditions. researchgate.net
The potential of this chemical class is further supported by patent literature, where the trifluoroacetyl group is included as a key functional moiety in claims for novel benzamide compounds designed for herbicidal use. epo.org The structure-activity relationship studies suggest that the presence and position of substituents like the trifluoroacetyl group are crucial for the herbicidal efficacy of these molecules. researchgate.net This indicates a promising avenue for the development of new crop protection agents based on the this compound framework.
Derivatives and Analogs of 4 Trifluoroacetyl Benzamide
Examination of Substituted Benzamide (B126) Derivatives
The substitution pattern on the benzamide ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents can profoundly influence the efficacy of these compounds across various therapeutic targets.
For instance, in the pursuit of Bcr-Abl kinase inhibitors for chronic myeloid leukemia, a series of 3-substituted benzamide derivatives were evaluated. The introduction of halogen atoms (like chlorine) and trifluoromethyl groups at the 3-position of the benzamide structure resulted in compounds with high potency against the Bcr-Abl positive leukemia cell line K562. nih.gov Similarly, research into novel glucokinase activators identified 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide as a potent compound, highlighting the impact of complex substitutions on the benzamide ring. nih.gov
In the context of anti-virulence compounds targeting Pseudomonas aeruginosa, derivatives with various para-substituents on the benzamide ring were synthesized. Analogs featuring methoxy, trifluoromethoxy, chloro, or cyano groups at the para-position displayed enhanced inhibitory activity. researchgate.net Further optimization led to the synthesis of derivatives with para-bromo, iodo, or phenoxy groups, with the phenoxy-substituted compound emerging as the most effective inhibitor of PQS, HHQ, and pyocyanin (B1662382) production. researchgate.net
Research on histone deacetylase inhibitors (HDACIs) has also shed light on key structural requirements for benzamide derivatives. Studies revealed that molecules with a methyl (CH3) or amino (NH2) group at the R2 position on a terminal benzene (B151609) ring exhibited selective antiproliferative activity. nih.gov However, only the derivatives with an amino group demonstrated actual HDACI activity, and it was noted that a shorter molecular length correlated with stronger inhibition. nih.gov
The development of antioxidant agents has benefited from the synthesis of amino-substituted benzamide derivatives. acs.org These compounds, prepared via the reduction of nitro-substituted precursors, have shown significant DPPH radical scavenging ability, with several derivatives proving more active than the standard antioxidant butylated hydroxytoluene (BHT). acs.org
| Derivative Class | Substituent(s) | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Bcr-Abl Inhibitors | 3-halogen, 3-trifluoromethyl | Antiproliferative (K562 cells) | Identified highly potent inhibitors for potential CML therapy. | nih.gov |
| Anti-virulence Agents | para-methoxy, -trifluoromethoxy, -chloro, -cyano, -bromo, -iodo, -phenoxy | Inhibition of PQS, HHQ, pyocyanin | Para-substituted derivatives showed increased inhibitory activity. | researchgate.net |
| HDAC Inhibitors | R2 position: -NH2 or -CH3; varied molecular length | Antiproliferative, HDAC inhibition | -NH2 group essential for HDACI activity; shorter length increases potency. | nih.gov |
| Antioxidants | Amino substitutions | DPPH radical scavenging | Amino-substituted derivatives showed excellent antioxidant capacity. | acs.org |
Benzamide Derivatives with Altered Amide Linkages or Modified Ring Systems
Modifying the amide linkage or incorporating different ring systems into the benzamide structure offers another strategic dimension for drug design. These alterations can improve metabolic stability, modulate binding interactions, and introduce novel pharmacological properties.
A prominent strategy involves replacing or augmenting the core benzamide structure with various heterocyclic rings. For example, a series of potent TRPV1 antagonists were developed by incorporating indole (B1671886) and naphthyl moieties into a benzamide scaffold. nih.gov In another study, benzamide-benzimidazole derivatives were synthesized, demonstrating that such hybrid structures can be effective anti-virulence agents. researchgate.net The linkage between the two ring systems is also crucial; replacing a thioether bond with a methylene (B1212753) group in one such derivative led to a complete loss of activity. researchgate.net
The introduction of a 1,2,4-triazole (B32235) ring system has proven effective in creating antifungal agents. A series of 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide derivatives showed significant activity against the fungus Gaeumannomyces graminis var. tritici. sioc-journal.cn Similarly, thiazole-containing carboxamides have been explored for their fungicidal and insecticidal properties. researchgate.net
In the search for anthelmintics, the amide group itself has been the subject of modification. The replacement of the amide with a thioamide or selenoamide in certain ortho-substituted benzamides resulted in compounds with potent nematicidal activity, demonstrating that the core amide bond can be successfully altered. mdpi.comnih.gov Conversely, replacing the amide with N-alkylamides or a sulphonamide group in the same scaffold resulted in a loss of significant activity. nih.gov
| Modification Type | Example Derivative | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Incorporated Ring System | Benzamide-benzimidazole derivatives | Anti-virulence | Hybrid structure showed potent inhibition of quorum sensing pathways. | researchgate.net |
| Incorporated Ring System | 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide | Antifungal | Triazole ring inclusion led to effective fungicidal compounds. | sioc-journal.cn |
| Incorporated Ring System | 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Fungicidal/Insecticidal | Thiazole ring provides a scaffold for agrochemical agents. | researchgate.net |
| Altered Amide Linkage | Thioamide and Selenoamide analogs | Anthelmintic (Nematicidal) | These linkages maintained or enhanced activity compared to the parent amide. | mdpi.comnih.gov |
Bioisosteric Replacements and Their Influence on Biological Activity
Bioisosterism, the strategy of substituting one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. ipinnovative.com In the context of 4-(Trifluoroacetyl)benzamide analogs, this approach has been used to replace the trifluoromethyl group, the amide bond, and other moieties to enhance drug-like properties.
The trifluoromethyl (CF3) group itself is often used as a bioisostere for other chemical groups. Research has shown that a CF3 group can successfully replace an aliphatic nitro group (NO2) in ligands for the CB1 cannabinoid receptor. acs.orgnih.gov This substitution not only maintained but, in many cases, improved the potency and metabolic stability of the compounds, leading to promising efficacy in models of neuropathic pain. acs.orgnih.gov
The amide bond is frequently targeted for bioisosteric replacement to overcome issues like poor metabolic stability. nih.gov Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles. nih.gov These rings can mimic the hydrogen bonding capabilities and geometry of the amide bond while offering improved pharmacological profiles. nih.govdrughunter.com For example, a 1,2,4-triazole ring was used as a metabolically stable replacement for a tertiary amide in the structure of alprazolam. drughunter.com In a series of anthelmintic benzamides, replacing the amide with a triazole group was recognized as a viable non-classical bioisosteric strategy. mdpi.com
Other functional groups can also serve as amide bioisosteres. Urea (B33335) is a well-known replacement that conserves the hydrogen bond donor and acceptor features of the parent amide. mdpi.com In the development of anthelmintics based on the Wact-11 scaffold, a urea derivative showed moderate activity, whereas thioamide and selenoamide bioisosteres proved to be the most effective replacements, yielding activity comparable to or greater than the original benzamide. nih.gov This highlights that the success of a bioisosteric replacement is highly context-dependent and that even subtle electronic and steric differences can have a profound impact on biological activity. drughunter.com
| Original Group | Bioisosteric Replacement | Derivative Class | Influence on Biological Activity | Reference |
|---|---|---|---|---|
| Aliphatic Nitro (-NO2) | Trifluoromethyl (-CF3) | CB1 Receptor Modulators | Resulted in more potent compounds with improved metabolic stability. | acs.orgnih.gov |
| Amide (-CONH-) | Thioamide (-CSNH-) | Anthelmintics | High nematicidal activity (92% motility reduction). | nih.gov |
| Amide (-CONH-) | Selenoamide (-CSeNH-) | Anthelmintics | Excellent nematicidal activity (100% motility reduction). | nih.gov |
| Amide (-CONH-) | Urea (-NHCONH-) | Anthelmintics | Moderate nematicidal activity (~47% motility reduction). | mdpi.comnih.gov |
| Amide (-CONH-) | 1,2,4-Triazole | General Drug Design | Considered an excellent non-classical bioisostere to improve therapeutic ability. | nih.gov |
Advanced Methodological Considerations in Research on 4 Trifluoroacetyl Benzamide
Optimization of Reaction Conditions and Yields
The synthesis of 4-(Trifluoroacetyl)benzamide and its analogs is a field of active research, with a continuous drive to improve reaction efficiency and product purity. Advanced methodologies are being employed to systematically optimize reaction conditions and maximize yields.
Design of Experiments (DoE) is a powerful statistical tool for optimizing chemical reactions by simultaneously varying multiple factors. mt.com This approach allows for a comprehensive understanding of the interplay between different reaction parameters, leading to the identification of optimal conditions with fewer experimental runs compared to traditional one-factor-at-a-time (OFAT) methods. gla.ac.uknih.gov
In the context of synthesizing compounds structurally related to this compound, DoE can be used to investigate the impact of variables such as temperature, reaction time, solvent, and catalyst loading on the reaction yield and impurity profile. mdpi.comresearchgate.net For instance, a full factorial design could be employed to explore the effects of these factors at different levels. mt.com By systematically varying these parameters, researchers can build a mathematical model that predicts the reaction outcome, thereby identifying the conditions that lead to the highest yield of the desired product. scielo.br This systematic approach not only enhances efficiency but also provides a deeper understanding of the reaction mechanism. gla.ac.uk
Table 1: Illustrative Design of Experiments (DoE) for a Hypothetical Synthesis of a Benzamide (B126) Derivative
| Experiment Run | Temperature (°C) | Time (h) | Catalyst Load (mol%) | Solvent |
| 1 | 50 | 6 | 1 | Toluene |
| 2 | 70 | 6 | 1 | Toluene |
| 3 | 50 | 12 | 1 | Toluene |
| 4 | 70 | 12 | 1 | Toluene |
| 5 | 50 | 6 | 5 | Toluene |
| 6 | 70 | 6 | 5 | Toluene |
| 7 | 50 | 12 | 5 | Toluene |
| 8 | 70 | 12 | 5 | Toluene |
| 9 | 50 | 6 | 1 | Dichloroethane |
| 10 | 70 | 6 | 1 | Dichloroethane |
| 11 | 50 | 12 | 1 | Dichloroethane |
| 12 | 70 | 12 | 1 | Dichloroethane |
| 13 | 50 | 6 | 5 | Dichloroethane |
| 14 | 70 | 6 | 5 | Dichloroethane |
| 15 | 50 | 12 | 5 | Dichloroethane |
| 16 | 70 | 12 | 5 | Dichloroethane |
This table represents a hypothetical 2^4 full factorial design exploring four factors at two levels each.
The data generated from DoE studies are typically analyzed using statistical methods, with Analysis of Variance (ANOVA) being a cornerstone technique. scielo.brnih.gov ANOVA is used to determine which factors have a statistically significant effect on the reaction outcome, such as yield or purity. scribbr.com It partitions the total variability in the experimental data into components attributable to different factors and random error. youtube.com
A one-way ANOVA can be used to compare the means of more than two groups to see if at least one is different, while more complex designs may require multi-way ANOVA. scribbr.comunibo.it The F-test within the ANOVA framework helps to assess the significance of each factor. scribbr.com For instance, after conducting the experiments outlined in the DoE table, ANOVA could reveal that temperature and catalyst loading are the most significant factors influencing the yield of a benzamide derivative, while the choice of solvent might have a lesser impact. This statistical insight allows researchers to focus on optimizing the most critical parameters. nih.gov
Table 2: Hypothetical ANOVA Results for Benzamide Synthesis Optimization
| Source of Variation | Sum of Squares | Degrees of Freedom | Mean Square | F-value | p-value |
| Temperature | 250.0 | 1 | 250.0 | 25.0 | < 0.01 |
| Time | 20.0 | 1 | 20.0 | 2.0 | > 0.05 |
| Catalyst Load | 150.0 | 1 | 150.0 | 15.0 | < 0.01 |
| Solvent | 5.0 | 1 | 5.0 | 0.5 | > 0.05 |
| Error | 110.0 | 11 | 10.0 | ||
| Total | 535.0 | 15 |
This table illustrates how ANOVA can identify statistically significant factors (p-value < 0.05) affecting the reaction.
Ensuring the reproducibility and validation of synthetic methods is crucial for their reliable application in research and development. After optimizing reaction conditions, it is essential to demonstrate that the synthesis can be consistently reproduced, yielding the target compound with the expected yield and purity. nih.gov
Validation involves performing the synthesis multiple times under the optimized conditions to assess the variability of the outcome. Key metrics for validation include the mean yield, standard deviation, and relative standard deviation. These results should be documented to provide a clear record of the method's robustness. Furthermore, comparing results across different batches or even different laboratories can help to identify any operator- or equipment-dependent variability.
Advanced Purification Techniques for Compound Isolation
The isolation of pure this compound from a reaction mixture often requires advanced purification techniques, especially when dealing with structurally similar impurities.
Commonly, column chromatography using silica (B1680970) gel is employed for the separation and purification of benzamide derivatives. google.com The choice of eluent system is critical and is often determined by the polarity of the target compound and its impurities. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) is frequently used. google.com
In cases where simple column chromatography is insufficient, more advanced techniques may be necessary. Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is particularly useful for separating complex mixtures or isolating highly pure compounds. nih.govnih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., methanol (B129727)/water), is a common choice for purifying polar compounds like benzamides. nih.gov Other specialized techniques such as gradient recrystallization can also be employed to isolate the target compound from structurally similar byproducts.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes
The synthesis of 4-(Trifluoroacetyl)benzamide and its derivatives is an area ripe for innovation, particularly with the increasing demand for sustainable and efficient chemical processes. Future research will likely focus on moving beyond traditional synthetic methods, which often involve harsh conditions and hazardous reagents.
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more environmentally benign synthetic pathways. rasayanjournal.co.in This includes the use of safer solvents, such as water or bio-based solvents, and minimizing waste generation. youtube.com For instance, replacing conventional organic solvents with greener alternatives can significantly reduce the environmental impact of the synthesis process.
Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) represents a promising direction for accelerating reactions and improving energy efficiency. rasayanjournal.co.inresearchgate.net The application of microwave irradiation can dramatically reduce reaction times for amide formation and other synthetic steps, often leading to higher yields and cleaner product profiles compared to conventional heating methods. youtube.comyoutube.com
Future investigations could explore one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates. This approach not only simplifies the synthetic process but also reduces solvent usage and waste. dergipark.org.tr
| Synthetic Approach | Conventional Method | Future Green/Novel Approach | Potential Advantages |
|---|---|---|---|
| Solvent Use | Often relies on hazardous organic solvents. | Utilization of water, supercritical fluids, or solvent-free conditions. | Reduced environmental impact and improved safety. |
| Energy Input | Prolonged heating with conventional methods. | Microwave-assisted synthesis (MAOS) for rapid heating. rasayanjournal.co.in | Drastically reduced reaction times and energy consumption. |
| Catalysis | Use of stoichiometric and often toxic reagents. | Development of recyclable heterogeneous or biocatalysts. | Easier product purification and catalyst reuse. |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot or continuous flow reactions. | Increased efficiency, reduced waste, and potential for automation. |
Exploration of New Catalytic Transformations for this compound
The functional groups within this compound—the aromatic ring, the amide, and the trifluoroacetyl ketone—provide multiple sites for catalytic modification. Exploring novel catalytic transformations can unlock new derivatives that are otherwise difficult to access.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. dicp.ac.cnfrontiersin.org This methodology could be applied to generate trifluoroacetyl radicals from precursors like trifluoroacetic anhydride (B1165640) (TFAA), which can then be used in the synthesis of the core structure. Furthermore, photoredox catalysis could enable late-stage functionalization of the this compound scaffold, allowing for the introduction of new substituents on the aromatic ring. nih.gov
Transition-Metal and Organocatalysis: Future work could focus on leveraging transition-metal catalysis for cross-coupling reactions to modify the aromatic ring. Similarly, organocatalysis, which uses small organic molecules as catalysts, presents an environmentally friendly alternative for various transformations. eurekaselect.com Research into molybdenum-based catalysts, for example, has shown promise for the site-selective functionalization of amide groups, a technique that could be adapted for derivatives of this compound. nih.gov Trifluoroacetic acid itself has been shown to be an effective organocatalyst for various reactions, including intramolecular Friedel-Crafts reactions and the synthesis of benzimidazoles. nih.govresearchgate.netacs.org
Design and Synthesis of Next-Generation Biologically Active Compounds
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs. The addition of a trifluoroacetyl group can enhance key pharmacological properties such as metabolic stability, binding affinity, and cell permeability. researchgate.net This makes this compound an excellent starting point for designing new therapeutic agents.
Targeting Specific Enzymes: Research has shown that benzamide derivatives can act as potent inhibitors for various enzyme classes. Future design efforts could focus on modifying the this compound core to target specific enzymes implicated in disease:
Histone Deacetylases (HDACs): Fluorinated benzamides have shown potent and selective inhibition of HDACs, particularly HDAC3, which are key targets in cancer therapy. nih.gov
Poly(ADP-ribose) Polymerase (PARP): Novel benzamide derivatives have demonstrated excellent PARP-1 inhibitory effects, a crucial target in cancer treatment, especially in conjunction with DNA-damaging agents. nih.gov
Rho-associated Kinase (ROCK): Benzamides are being investigated as ROCK1 inhibitors, which have therapeutic potential in a variety of diseases. nih.gov
Cytochrome P450 (CYP) Enzymes: Selective inhibitors of CYP isoforms, such as CYP1B1, are important in cancers caused by hormonal imbalances, and benzamides are being designed for this purpose. vensel.org
Antimicrobial Agents: There is an urgent need for new antimicrobial agents to combat rising drug resistance. Substituted benzamides have demonstrated both antibacterial and antifungal activity, and quantitative structure-activity relationship (QSAR) studies have helped to identify the key structural features responsible for this activity. nih.gov The unique electronic properties of the trifluoroacetyl group could be harnessed to develop novel antimicrobial compounds.
| Potential Biological Target | Therapeutic Area | Rationale for this compound Scaffold |
|---|---|---|
| Histone Deacetylases (HDACs) | Oncology | Fluorinated benzamides show enhanced potency and selectivity. nih.gov |
| Poly(ADP-ribose) Polymerase (PARP-1) | Oncology | Benzamide core is a known scaffold for potent PARP-1 inhibition. nih.gov |
| Rho-associated Kinase (ROCK1) | Cardiovascular, Neurological Diseases | Benzamide derivatives are established ROCK1 inhibitors. nih.gov |
| Bacterial and Fungal Targets | Infectious Diseases | Substituted benzamides possess known antimicrobial properties. nih.govcyberleninka.ru |
Advanced Mechanistic Studies of Reactivity and Biological Interactions
A deeper understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application and the design of improved derivatives.
Reaction Pathway Elucidation: Advanced experimental techniques, coupled with computational chemistry, can provide detailed insights into the pathways of synthetic reactions. For example, studying the trifluoroacetic acid-mediated reactions can reveal non-classical mechanisms, such as the formation of unique intermediates. nih.gov Understanding the mechanism of formation and reactivity of the trifluoroacetyl group is key to controlling reaction outcomes and developing more efficient synthetic protocols. acs.orgsapub.orgresearchgate.net
Probing Biological Interactions: To understand how derivatives of this compound interact with their biological targets, detailed structural biology studies are needed. Techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise binding mode of these compounds within the active site of an enzyme. This information is invaluable for structure-based drug design, allowing for the optimization of interactions to improve potency and selectivity.
Integration of State-of-the-Art Computational Approaches for Predictive Modeling
Computational chemistry and in silico modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and biological activities, thereby accelerating the discovery process.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for derivatives of this compound. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the potency of newly designed compounds before they are synthesized. nih.govmdpi.comnih.gov
Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of a ligand to its target protein, helping to elucidate the molecular basis of its biological activity. vensel.orgmdpi.com Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding interactions. tandfonline.comtandfonline.com These computational tools can guide the rational design of new derivatives with improved binding affinity and selectivity. tandfonline.com
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com By identifying potential liabilities early in the drug discovery process, these predictive models can help prioritize which compounds to advance, saving significant time and resources.
By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for the development of novel materials, catalysts, and next-generation therapeutics.
Q & A
Q. What are the key considerations for synthesizing 4-(trifluoroacetyl)benzamide derivatives while ensuring safety and purity?
- Methodological Answer : Synthesis protocols must prioritize hazard analysis for reagents like trifluoromethyl benzoyl chloride and O-benzyl hydroxylamine hydrochloride. For example, sodium pivalate-mediated coupling under anhydrous conditions (e.g., dichloromethane/acetonitrile) can minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC are critical for isolating high-purity products . Thermal stability must be monitored via differential scanning calorimetry (DSC), as decomposition above 150°C has been observed in related trifluoromethyl amides . Ames II testing is recommended to assess mutagenicity risks, with PPE (gloves, fume hoods) mandated during handling .
Q. How can structural characterization of this compound derivatives be optimized?
- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) for unambiguous confirmation. For example, the trifluoroacetyl group exhibits distinct ¹⁹F NMR shifts at δ −60 to −70 ppm. X-ray crystallography is recommended for resolving steric effects in derivatives like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, where π-stacking interactions influence crystallinity .
Q. What are the recommended storage conditions for this compound-based intermediates?
- Methodological Answer : Store under inert gas (argon) at −20°C to prevent hydrolysis of the trifluoroacetyl group. For hygroscopic intermediates like 4-(trifluoroacetyl)benzoic acid (CAS 58808-59-6), desiccants (e.g., molecular sieves) are essential. DSC data indicate decomposition onset at 178°C, so avoid prolonged exposure to heat .
Advanced Research Questions
Q. How do electronic effects of the trifluoroacetyl group influence the bioactivity of benzamide derivatives in enzyme inhibition studies?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances binding to enzymes like PARP-1 or CHK1 by stabilizing hydrogen bonds with catalytic residues. For example, 4-(trifluoromethyl)benzamide derivatives exhibit IC₅₀ values in the low µM range (e.g., 1.3 µM for 4-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in CHK1 inhibition assays). Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to validate binding modes .
Q. How should researchers resolve contradictions in biochemical assay data for this compound derivatives targeting bacterial PPTase enzymes?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., between enzyme inhibition and bacterial proliferation assays) may arise from off-target effects or differential cell permeability. Use orthogonal assays:
Q. What strategies optimize the metabolic stability of this compound pharmacophores in medicinal chemistry?
- Methodological Answer : Introduce metabolically resistant substituents (e.g., pyridinyl or piperazinyl groups) to block cytochrome P450 oxidation. For instance, 4-(2-hydroxy-2-methylpropoxy)benzamide derivatives show extended plasma half-lives (t₁/₂ > 6 hrs in murine models) due to reduced glucuronidation. Microsomal stability assays (human/rat liver microsomes) and metabolite ID (UHPLC-QTOF) are critical for iterative design .
Q. How can researchers address low yields in multi-step syntheses of this compound-based inhibitors?
- Methodological Answer : Optimize coupling steps using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyrimidine intermediates) or microwave-assisted amidation (30 mins at 120°C vs. 24 hrs conventional). For example, N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(trifluoromethyl)benzamide synthesis achieved 85% yield via microwave irradiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
